Tirandalydigin

Description

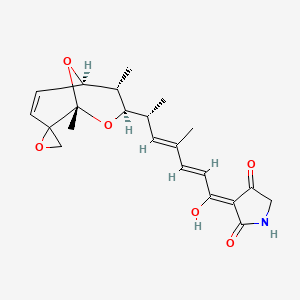

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(3Z)-3-[(2E,4E,6R)-6-[(1R,3R,4S,5R)-1,4-dimethylspiro[2,9-dioxabicyclo[3.3.1]non-6-ene-8,2'-oxirane]-3-yl]-1-hydroxy-4-methylhepta-2,4-dienylidene]pyrrolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27NO6/c1-12(5-6-15(24)18-16(25)10-23-20(18)26)9-13(2)19-14(3)17-7-8-22(11-27-22)21(4,28-17)29-19/h5-9,13-14,17,19,24H,10-11H2,1-4H3,(H,23,26)/b6-5+,12-9+,18-15-/t13-,14+,17-,19-,21-,22?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTYHWFXVSQHTQH-BWPJEIAHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C=CC3(CO3)C(O2)(OC1C(C)C=C(C)C=CC(=C4C(=O)CNC4=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]2C=CC3(CO3)[C@](O2)(O[C@@H]1[C@H](C)/C=C(\C)/C=C/C(=C/4\C(=O)CNC4=O)/O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114118-91-1 | |

| Record name | Tirandalydigin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114118911 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Discovery and Microbiological Origin of Tirandalydigin

Isolation and Identification of Producing Microorganism

The discovery of a novel bioactive compound is fundamentally linked to the microorganism responsible for its production. The isolation and correct identification of this organism are critical first steps in the journey of a natural product from a laboratory finding to a potential therapeutic agent.

Streptomyces tirandis subsp. umidus (Strain AB 1006A-9) as the Primary Source

Tirandalydigin was first isolated from the fermentation products of a bacterial strain designated AB 1006A-9. nih.gov Through taxonomic analysis, this strain was identified as a member of the genus Streptomyces, a group of bacteria renowned for their prolific production of antibiotics and other secondary metabolites. Further comparative studies with the producers of the related compounds tirandamycin and streptolydigin (B611037) revealed that strain AB 1006A-9 is closely related to the tirandamycin-producing organism. Consequently, it was classified as Streptomyces tirandis subsp. umidus. nih.govtaylorandfrancis.com This identification firmly established it as the primary source of this compound. nih.govnih.gov

Identification from Salinispora Species

The genus Salinispora, an obligate marine actinomycete, is a well-documented source of diverse and biologically active natural products, including rifamycins (B7979662) and salinosporamides. nih.govescholarship.orgnih.gov While genomic studies have revealed vast biosynthetic potential within Salinispora species, the documented isolation of this compound has been from Streptomyces tirandis subsp. umidus. nih.gov Some computational, in silico studies exploring the potential of natural products to act as inhibitors for specific protein targets have included this compound in libraries of compounds associated with the Salinispora genus, but these are theoretical assessments and not reports of natural isolation. mdpi.com

Table 1: Producing Microorganisms of this compound and Related Compounds

| Compound | Producing Microorganism |

| This compound | Streptomyces tirandis subsp. umidus (Strain AB 1006A-9) nih.govtaylorandfrancis.com |

| Tirandamycin A/B | Streptomyces tirandis, Streptomyces flaveolus sdu.edu.cn |

| Streptolydigin | Streptomyces lydicus taylorandfrancis.com |

Screening Methodologies Leading to this compound Discovery

The identification of new natural products from complex microbial extracts relies on effective screening strategies. These methods are designed to pinpoint molecules with specific, desirable properties, such as antimicrobial activity or unique chemical reactivity.

Antimicrobial Activity-Based Screening

This compound was discovered through a screening program specifically designed to identify compounds with activity against pathogenic anaerobic bacteria. nih.gov This traditional yet effective approach, known as bioassay-guided fractionation, involves testing microbial extracts for their ability to inhibit the growth of target pathogens. Extracts showing activity are then chemically separated into fractions, and each fraction is re-tested. This process is repeated until a pure, active compound is isolated. This compound demonstrated notable activity, with Minimum Inhibitory Concentration (MIC) values ranging from 0.5 to 32 µg/mL against a variety of pathogenic anaerobes, as well as streptococci, enterococci, and legionellae. nih.gov

Table 2: Reported In Vitro Antimicrobial Activity of this compound

| Pathogen Group | MIC Range (µg/mL) |

| Pathogenic Anaerobes | 0.5 - 32 nih.gov |

| Streptococci | 0.5 - 32 nih.gov |

| Enterococci | 0.5 - 32 nih.gov |

| Legionellae | 0.5 - 32 nih.gov |

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation. nih.gov

Reactivity-Guided Drug Discovery Approaches

While this compound's initial discovery was based on antimicrobial activity, modern natural product discovery often employs more chemistry-focused strategies like reactivity-based screening. nih.gov This approach does not rely on a biological assay but instead uses chemical probes that selectively react with specific functional groups within molecules. nih.gov By tagging molecules with interesting chemical features (e.g., Michael acceptors, reactive carbonyls), researchers can rapidly identify novel scaffolds in complex mixtures, bypassing the common issue of rediscovering known compounds. nih.gov This methodology is particularly useful for finding natural products that might be missed by traditional, bioassay-guided methods. nih.gov

Comparative Analysis with Related Natural Products (Tirandamycins, Streptolydigins)

This compound was named for its structural resemblance to two other classes of antibiotics: the tirandamycins and streptolydigins. nih.gov It is considered a structural hybrid, sharing core features with both families while possessing its own unique characteristics. nih.gov All three are complex polyketides that feature a substituted tetramic acid moiety, which is a 2,4-pyrrolidinedione ring system. sdu.edu.cn

The primary differences lie in the complex side chains attached to the tetramic acid core. The tirandamycins are characterized by a bicyclic ketal system. sdu.edu.cn Streptolydigin, on the other hand, possesses a more complex structure that includes an N-glycosidic bond. taylorandfrancis.com this compound shares the bicyclic ketal system characteristic of the tirandamycins but also incorporates a vinyl epoxide moiety that is also found in streptolydigin, highlighting its hybrid nature. taylorandfrancis.com These structural variations are crucial as they dictate the precise biological activity and mechanism of action of each compound. sdu.edu.cn

Table 3: Comparative Structural Features

| Structural Feature | This compound | Tirandamycins | Streptolydigin |

| Core Moiety | Tetramic Acid nih.gov | Tetramic Acid sdu.edu.cn | Tetramic Acid taylorandfrancis.com |

| Key Side Chain | Bicyclic Ketal taylorandfrancis.com | Bicyclic Ketal sdu.edu.cn | Complex Acyl Side Chain taylorandfrancis.com |

| Distinctive Group | Vinyl Epoxide taylorandfrancis.com | Varies (e.g., ketone, epoxide) sdu.edu.cn | N-Glycoside taylorandfrancis.com |

Biosynthetic Pathways and Genetic Foundations of Tirandalydigin

Proposed Biosynthetic Route for Tirandalydigin

The biosynthesis of tetramic acid antibiotics, including this compound, is understood to involve a hybrid PKS-NRPS system nih.govcore.ac.ukdntb.gov.ua. This process typically entails the condensation of a polyketide chain with an amino acid precursor, followed by cyclization to form the characteristic tetramic acid moiety ethz.ch.

Polyketide synthases are responsible for the assembly of the polyketide portion of this compound. Type I PKS systems, which are large, multi-domain proteins, are commonly involved in the biosynthesis of complex polyketides mdpi.com. In the context of related compounds like Tirandamycin and Streptolydigin (B611037), PKS modules contribute to the formation of the acyl chain that is later incorporated into the tetramic acid structure wikipedia.orgnih.gov. These modules contain specific domains, such as ketosynthase (KS), acyltransferase (AT), and acyl carrier protein (ACP), which iteratively select and condense extender units, typically malonyl-CoA and methylmalonyl-CoA, to build the carbon backbone wikipedia.orgsecondarymetabolites.org.

Non-Ribosomal Peptide Synthetases are responsible for incorporating amino acids into natural product structures mdpi.com. In the biosynthesis of this compound and related tetramic acids, an NRPS module is involved in the condensation of an amino acid with the polyketide chain wikipedia.orgnih.gov. For Tirandamycins, this compound, and Bu-2313 A/B, this amino acid is derived from glycine, while for Streptolydigin, it is β-methylaspartic acid ethz.ch. The NRPS module typically contains adenylation (A) domains for amino acid selection and activation, thiolation (T) or peptidyl carrier protein (PCP) domains for carrying the activated amino acid, and condensation (C) domains for peptide bond formation secondarymetabolites.org.

The integration of the polyketide and non-ribosomal peptide backbones is a key step in the biosynthesis of hybrid natural products like this compound jst.go.jp. Following the assembly of the polyketide chain by the PKS and the activation of the amino acid by the NRPS, these two intermediates are condensed. This condensation is often catalyzed by a condensation domain within the NRPS or a dedicated enzyme. The resulting linear hybrid molecule then undergoes cyclization, typically a Dieckmann condensation, to form the 2,4-pyrrolidinedione ring system characteristic of tetramic acids nih.govethz.ch. The precise enzymatic machinery facilitating the linkage and cyclization in this compound biosynthesis is a subject of ongoing research.

Identification and Characterization of Biosynthetic Gene Clusters

The genes encoding the PKS and NRPS enzymes, along with tailoring enzymes, are typically organized in biosynthetic gene clusters (BGCs) in the producer organism's genome nih.govacs.org. Identification and characterization of these clusters are crucial for understanding the biosynthetic logic and for potential pathway engineering.

Studies have shown that the biosynthetic gene cluster for this compound is related to those of Tirandamycin and Streptolydigin jst.go.jpacs.orgjst.go.jp. These clusters share significant similarities in gene content and organization, reflecting the common structural features of these antibiotics, particularly the hybrid PKS-NRPS origin and the tetramic acid moiety nih.gov. Comparative genomic analysis of Streptomyces strains producing these compounds has facilitated the identification of candidate genes involved in this compound biosynthesis by leveraging the knowledge gained from the characterized Tirandamycin and Streptolydigin BGCs nih.govacs.org. For example, the Tirandamycin biosynthetic gene cluster from Streptomyces sp. 307-9 has been identified and characterized, revealing a hybrid PKS-NRPS system with a colinear domain organization consistent with the Tirandamycin structure umich.edunih.gov. Similar efforts have led to the identification and characterization of the Streptolydigin BGC researchgate.net. The relatedness of the this compound cluster allows for the inference of potential biosynthetic steps and enzymes based on the established pathways for its structural relatives.

Functional characterization of the enzymes encoded within the this compound BGC is essential to fully elucidate the biosynthetic pathway. This involves expressing and purifying individual enzymes or modules and studying their in vitro activity with proposed substrates longdom.orgfrontiersin.org. Based on research on related pathways, key enzymes would include the PKS modules responsible for acyl chain elongation, the NRPS module for amino acid incorporation, and enzymes catalyzing the cyclization to form the tetramic acid ring nih.govethz.ch. Additionally, tailoring enzymes, such as oxygenases (e.g., cytochrome P450 enzymes) and other modifying enzymes, are likely involved in introducing structural modifications observed in this compound, such as epoxides or hydroxyl groups, which contribute to its biological activity nih.govresearchgate.netresearchgate.net. While specific details on the functional characterization of all this compound biosynthetic enzymes may be limited, studies on enzymes from the Tirandamycin and Streptolydigin pathways, such as the oxidative tailoring enzymes TamI and TamL in Tirandamycin biosynthesis, provide valuable insights into the potential functions of homologous enzymes in this compound production researchgate.net.

Functional Characterization of Key Biosynthetic Enzymes

Role of Oxidative Enzymes in Post-Assembly-Line Tailoring

Oxidative enzymes play a critical role in the post-assembly-line tailoring of many natural products, introducing structural complexity and functional groups that are essential for biological activity. rsc.org In the context of this compound and related tirandamycins, specific oxidative enzymes have been implicated in the late-stage modifications of the core structure. researchgate.netnih.gov

Studies on tirandamycin biosynthesis, which shares similarities with this compound production, have highlighted the involvement of co-dependent oxidative enzymes. researchgate.netnih.gov For instance, a cytochrome P450 monooxygenase, TamI, and a flavin adenine (B156593) dinucleotide-dependent oxidase, TamL, have been shown to act in concert through repeated substrate exchange to perform a multi-step oxidative cascade. researchgate.netnih.gov TamI is proposed to be responsible for installing epoxide and hydroxyl groups, while TamL is hypothesized to be involved in forming a ketone group. researchgate.net Experimental disruption of tamI resulted in the accumulation of a precursor molecule lacking these oxidative modifications, supporting the role of TamI as an initial enzyme in the tailoring pathway. researchgate.net

This oxidative tailoring can involve various strategies, including the generation of carbon radical species by O2-dependent oxygenases, leading to functional groups like alcohols or epoxides. rsc.org These modifications are crucial for increasing the architectural and framework complexity of the molecules. rsc.org

Identification of Orphan Gene Clusters Linked to this compound Production

The advent of microbial genome sequencing has revealed a significant number of "silent" or "orphan" biosynthetic gene clusters for which the corresponding natural product metabolites are unknown. nih.govnih.gov Linking these orphan BGCs to their cognate metabolites is a major challenge and a key area of research in natural product discovery. nih.govnih.gov

While specific details directly linking orphan gene clusters solely to this compound production in isolation are limited in the provided search results, the broader context of identifying orphan gene clusters for natural products, including those from Streptomyces species known to produce tetramic acid derivatives, is relevant. nih.govfrontiersin.org Strategies for linking orphan clusters to molecules often involve comparative metabolomics approaches, sometimes in conjunction with genetic manipulation or heterologous expression of the identified clusters. nih.govnih.govfrontiersin.org For example, mass spectrometry-based molecular networking can be used to link BGCs to the molecules they produce by comparing metabolic profiles of producing and non-producing strains or through heterologous expression systems. nih.govresearchgate.net The identification of orphan gene clusters potentially involved in producing this compound or related compounds would likely employ such methods to bridge the gap between genetic potential and chemical reality.

Chemical Synthesis and Analogues of Tirandalydigin

Total Synthesis Methodologies for Tirandalydigin

Total synthesis of this compound involves the construction of its distinct structural features, including the bicyclic ketal and the tetramic acid moiety, with precise control over stereochemistry. rsc.orgthieme-connect.com

Asymmetric Synthetic Strategies

Asymmetric synthetic strategies are crucial for obtaining this compound in its biologically active enantiomeric form. Approaches have been developed that allow for the highly enantio- and diastereoselective assembly of key stereotetrad units within the molecule. rsc.orgresearchgate.net One such strategy involves the use of cinchona alkaloid-catalyzed asymmetric Morita-Baylis-Hillman reactions to construct the required stereogenic centers. rsc.orgresearchgate.netnih.gov

Stereocontrolled Approaches

Stereocontrolled synthesis is fundamental to the successful construction of this compound due to the presence of multiple contiguous stereogenic centers. nih.govbristol.ac.uk Methods have been developed to achieve precise control over the relative and absolute stereochemistry during the synthesis of fragments and their subsequent coupling. bristol.ac.uk These approaches often involve stereoselective reactions to build the complex bicyclic ketal core and the modified tetramic acid portion of the molecule. rsc.orgacs.org

Unified Synthesis with Tirandamycins and Streptolydigins

Given the structural similarities between this compound, tirandamycins, and streptolydigins, unified synthetic strategies have been pursued. rsc.orgnih.govrsc.org These approaches aim to synthesize multiple members of this family from common intermediates, demonstrating the efficiency and versatility of the synthetic methodology. rsc.orgrsc.org A key aspect of unified synthesis is the development of a common intermediate that can be selectively transformed into the different structural scaffolds found in tirandamycins, streptolydigins, and this compound. rsc.orgrsc.org

Synthetic Derivatization and Analogue Generation

Synthetic derivatization and the generation of analogues of this compound are important for exploring the structure-activity relationships of this class of compounds and potentially developing new therapeutic agents. nih.govmcmaster.ca

Design Principles for Novel this compound Analogues

Design principles for novel this compound analogues are often guided by the desire to improve biological activity, enhance pharmacokinetic properties, or alter the spectrum of activity. inatel.bruni-tuebingen.de Modifications can target different parts of the molecule, such as the tetramic acid moiety, the polyene linker, or the bicyclic ketal, based on insights gained from structural analysis and biological evaluation of the parent compound and its natural variants. nih.gov Rational design may involve simplifying the structure while retaining key pharmacophoric elements or introducing functional groups to modulate interactions with biological targets. nih.govuni-tuebingen.de

Chemical Modifications and Their Synthetic Routes

Chemical modifications to the this compound structure can involve various synthetic transformations. These may include alterations to the oxidation state, introduction of different substituents, or modifications of the ring systems. csic.esbiomers.net Synthetic routes to these analogues are developed based on established methodologies for constructing the core structure, with adaptations made to incorporate the desired modifications. nih.gov For instance, modifications to the tetramic acid moiety or the appended sugar unit (in the case of streptolydigin-type structures) can be achieved through specific coupling reactions or functional group interconversions. nih.govorgsyn.org

Advanced Synthetic Techniques Utilized in this compound Chemistry

The synthesis of this compound and related compounds has benefited greatly from the development and application of sophisticated chemical transformations. These techniques are crucial for the stereocontrolled construction of the molecule's complex architecture.

One prominent advanced technique employed in the synthesis of the polypropionate stereotetrad unit, a common feature in tirandamycins and this compound, is the cinchona alkaloid-catalyzed asymmetric Morita-Baylis-Hillman (MBH) reaction. This methodology allows for the highly enantio- and diastereoselective assembly of the anti,anti,syn-stereotetrad unit. nih.govuni.luwikidoc.orgwikipedia.org The iterative use of this transformation has enabled the construction of various stereoisomers of polypropionate stereotetrads with high enantiomeric purities. nih.gov

Convergent synthetic strategies have also been utilized, involving the coupling of pre-constructed fragments. For instance, a convergent approach to access key intermediates has been envisioned through reactions such as Negishi coupling. nih.gov This strategy allows for the modular assembly of complex molecules, improving efficiency and flexibility in the synthetic route.

The construction of the characteristic tetramic acid moiety has been approached using methods like the Schlessinger phosphonate (B1237965) protocol. nih.gov Another key technique for accessing substituted tetramic acids, including the core of this compound, is the intramolecular Lacey-Dieckmann cyclization. wikipedia.org This procedure, first developed in 1954, remains a principal and operationally simple method for preparing a wide range of tetramic acids. wikipedia.org The Lacey-Dieckmann cyclization can also be employed to prepare enantioenriched tetramic acids when starting from chiral amino acid esters. wikipedia.org

Stereoselective olefination reactions are vital for establishing the required double bond geometries in the dienoyl side chain of this compound. Techniques such as Horner-Emmons olefination and Still-Gennari (Z)-selective olefination have been applied in the total synthesis of related tirandamycins. wikipedia.org These methods provide control over the configuration of newly formed double bonds, which is essential for the biological activity of these natural products.

Desymmetrization protocols have also played a role in achieving the desired stereochemistry in the synthesis of this compound analogues. This approach involves transforming a symmetric or prochiral precursor into a chiral molecule through a selective reaction.

Other advanced techniques reported in the context of synthesizing the bicyclic core and other parts of the molecule include Achmatowicz rearrangement followed by acetalization, stereoselective formation of β-hydroxy ketones, Evans' anti-selective reduction, and various oxidation reactions, such as those utilizing mCPBA. nih.gov The strategic use of protecting groups, such as triisopropylsilyl (TIPS) ethers and PAB (4-aminobenzyl) groups, is also fundamental in multi-step synthesis to selectively manipulate functional groups. nih.govwikipedia.org

The development of unified synthetic methodologies applicable to multiple members of the tirandamycin and streptolydigin (B611037) families, including this compound, highlights the power of these advanced techniques in accessing diverse natural product scaffolds from common intermediates. wikidoc.orgwikipedia.org

While detailed data tables specifying yields and conditions for every single advanced step across all reported syntheses of this compound are extensive and vary between different research groups and specific targets (this compound itself or closely related analogues), the successful total syntheses demonstrate the efficacy of these techniques in constructing the complex molecular architecture with high stereochemical control.

Molecular Mechanism of Action of Tirandalydigin

Target Identification and Validation

The primary molecular target of tirandalydigin has been identified and validated as bacterial DNA-directed RNA polymerase. claremont.edu This enzyme is essential for bacterial survival as it catalyzes the transcription of DNA into RNA, a critical step in gene expression. byjus.com

Inhibition of Bacterial DNA-Directed RNA Polymerase

This compound functions by inhibiting bacterial RNA polymerase, thereby disrupting the process of transcription. Research indicates that this compound interferes with the function of bacterial RNAP, similar to its structural relative, streptolydigin (B611037). nih.gov This inhibition affects both the initiation and elongation phases of transcription. nih.govnih.gov Studies have shown that tirandamycin, a related compound, inhibits bacterial RNAP from Escherichia coli. claremont.edunih.gov this compound's structural relationship and reported antibacterial activity suggest a similar mechanism of RNAP inhibition. jst.go.jpclaremont.edu

Specificity Towards Bacterial vs. Eukaryotic RNA Polymerases

A key characteristic of antibiotics targeting bacterial RNAP, including structural relatives of this compound like streptolydigin, is their selective toxicity towards bacterial enzymes over eukaryotic RNA polymerases. nih.govnih.gov Eukaryotic cells possess multiple types of RNA polymerases (RNAP I, II, and III), which differ in structure and complexity compared to the single bacterial RNAP. byjus.comlibretexts.orgmhmedical.comnih.gov This difference in enzyme structure and the transcription process provides a basis for the selective action of these antibiotics. libretexts.orgnih.govaddgene.org Studies on tirandamycin have demonstrated that it does not inhibit RNA polymerases from rat liver nuclei, indicating a specificity for bacterial systems. nih.gov This selectivity is crucial for the potential therapeutic use of such compounds, minimizing toxicity to host cells.

Molecular Interactions at the Enzyme Active Site

Understanding the precise molecular interactions between this compound and bacterial RNAP is crucial for elucidating its inhibitory mechanism. While detailed structural data specifically for this compound binding may be limited, insights can be drawn from studies on structurally related inhibitors like streptolydigin.

Binding Modes and Allosteric Modulation

Structurally related antibiotics like streptolydigin are known to bind to bacterial RNAP at a site adjacent to the active center. nih.gov This binding is allosteric, meaning it induces a conformational change in the enzyme that affects its catalytic activity without directly occupying the active site where nucleotide polymerization occurs. nih.govresearchgate.net Streptolydigin, for instance, stabilizes a specific conformational state of the RNAP active center, characterized by a straight bridge helix, which is incompatible with efficient transcription. nih.gov Given the structural similarities, this compound may employ a similar allosteric mechanism, binding to a regulatory site on bacterial RNAP to impede its function.

Cellular Pathways Affected by this compound Activity

At a research level, the primary cellular pathway affected by this compound is bacterial transcription, due to its inhibition of RNAP. nih.govguidetopharmacology.orgmedchemexpress.comacs.org This disruption of transcription has downstream effects on various cellular processes that rely on gene expression.

Inhibition of bacterial RNAP by this compound directly impacts the synthesis of all types of bacterial RNA, including messenger RNA (mRNA), ribosomal RNA (rRNA), and transfer RNA (tRNA). byjus.com This broad inhibition of RNA synthesis leads to a cascade of effects within the bacterial cell:

Reduced Protein Synthesis: With decreased availability of mRNA, tRNA, and rRNA, protein synthesis (translation) is significantly impaired. This limits the production of essential enzymes, structural proteins, and other factors required for bacterial growth and survival.

Inhibition of Growth and Replication: The inability to synthesize essential proteins and other RNA molecules ultimately halts bacterial growth and replication. This is the basis of the antibacterial effect of this compound.

Potential Impact on Stress Responses and Virulence Factors: Transcription is tightly regulated in bacteria, including the expression of genes involved in stress responses, virulence, and adaptation. Inhibition of RNAP by this compound would likely disrupt these regulatory networks, potentially affecting the bacteria's ability to respond to environmental challenges or cause infection.

Research into the cellular effects of this compound, often in comparison to or in conjunction with related compounds like tirandamycin and streptolydigin, provides insights into the broader biological consequences of bacterial RNAP inhibition. jst.go.jpnih.govnih.gov Studies have explored the antibacterial properties of tirandamycin derivatives against various bacteria, highlighting the impact of RNAP inhibition on different species. claremont.edu

Here is a summary of the primary cellular pathway affected:

| Cellular Pathway | Primary Effect of this compound | Downstream Consequences |

| Transcription | Inhibition of Bacterial RNAP | Reduced synthesis of mRNA, rRNA, tRNA, and other RNAs. |

This disruption of transcription is the foundational mechanism through which this compound exerts its antibacterial effects at the cellular level.

Preclinical Biological Activity Research of Tirandalydigin Non Clinical Investigations

In Vitro Antimicrobial Spectrum Analysis

In vitro studies have demonstrated that tirandalydigin possesses antimicrobial activity against a range of pathogenic bacteria. Its spectrum includes activity against anaerobic bacteria, Gram-positive bacteria (such as streptococci and enterococci), and legionellae. nih.govjst.go.jpresearchgate.net

Activity Against Pathogenic Anaerobic Bacteria

This compound was initially discovered in a screen targeting pathogenic anaerobic bacteria, indicating its activity against this group of microorganisms. nih.govjst.go.jp Minimum Inhibitory Concentrations (MICs) for this compound against various pathogenic anaerobes have been reported to be in the range of 0.5 to 32 micrograms/ml. nih.govjst.go.jpresearchgate.net Anaerobic infections are often polymicrobial and can occur in tissues with reduced oxygen levels, such as those resulting from trauma or ischemia. unboundmedicine.com

Efficacy Against Gram-Positive Bacteria (e.g., Streptococci, Enterococci)

Beyond its activity against anaerobes, this compound has shown efficacy against Gram-positive bacteria, including streptococci and enterococci. nih.govjst.go.jpresearchgate.net The reported MIC values for this compound against these Gram-positive organisms also fall within the range of 0.5 to 32 micrograms/ml. nih.govjst.go.jpresearchgate.net Some related tetramic acids, such as tirandamycin A, have also demonstrated potent antibacterial activity against various Streptococcus and Enterococcus species, including vancomycin-resistant strains. claremont.edunih.gov

Efficacy Against Legionellae

Studies have indicated that this compound is effective against legionellae. nih.govjst.go.jpresearchgate.net Similar to its activity against anaerobes and Gram-positive bacteria, the MICs for this compound against legionellae are reported to be in the range of 0.5 to 32 micrograms/ml. nih.govjst.go.jpresearchgate.net Legionella pneumophila is a bacterium responsible for Legionnaires' disease and can be found in various water systems. researchgate.net While other antibiotics like macrolides and fluoroquinolones are commonly used against Legionella, the activity of this compound highlights its broad spectrum. nih.gov

Here is a summary of the in vitro antimicrobial activity of this compound based on the reported MIC ranges:

| Bacterial Group | MIC Range (µg/ml) |

| Pathogenic Anaerobic Bacteria | 0.5 - 32 |

| Streptococci | 0.5 - 32 |

| Enterococci | 0.5 - 32 |

| Legionellae | 0.5 - 32 |

Comparative Biological Activity Studies with Related Tetramic Acids

This compound is described as a structural hybrid of the tirandamycin and streptolydigin (B611037) families of tetramic acid antibiotics. nih.gov Comparative studies with related tetramic acids are relevant to understanding its place within this class of natural products. Tirandamycin A, for instance, has been shown to have antibacterial activity against Gram-positive bacteria and in vitro activity against bacterial RNA polymerase. nih.govsdu.edu.cn Streptolydigin is recognized as another antibacterial agent within the tetramic acid family. claremont.edu The shared bicyclic ketal system and dienoyl tetramic acid moiety are characteristic features of this compound, streptolydigin, and tirandamycin. nih.gov While tirandamycin has shown promise, streptolydigin has been noted as being a more potent antibacterial agent against certain bacteria like E. coli. claremont.edu Comparative studies help to delineate the specific strengths and potential applications of each compound within this family.

Investigation in Research Models for Potential Applications

The preclinical investigation of this compound includes its exploration within research models aimed at identifying potential therapeutic applications.

Early Drug Discovery Research Phases

This compound has been referenced in the context of early drug discovery research, particularly in the search for new antimicrobial agents. nih.govacs.org Its identification through a targeted screen for anti-anaerobe activity underscores its relevance in the initial phases of discovering compounds with specific biological effects. nih.govjst.go.jp Early drug discovery involves identifying molecules with desired activity against a target or pathogen, often through screening compound libraries. nih.gov this compound's presence in databases and literature related to compounds with antimicrobial activity, including against pathogens like C. difficile, indicates its consideration during these initial research stages. nih.govacs.org The process of early drug discovery aims to identify promising candidates for further preclinical development. nih.govuniversiteitleiden.nl

Application as a Chemical Probe for Biological Processes

This compound, an epoxide-bearing natural product, has been utilized in research as a target for chemical probes aimed at detecting and characterizing electrophilic natural products. This approach is valuable in the field of chemical biology for studying biological systems and identifying the function of natural products. Chemical probes are small molecules designed to selectively interact with biological targets, allowing researchers to investigate their roles within complex cellular environments. guidetopharmacology.orgnih.gov

A reactivity-guided drug discovery approach employing thiol probes has proven effective in identifying electrophilic natural products based on their mechanism of action, which often involves covalent modification of cellular targets. Specifically, a thiophenol probe demonstrated a preferential ability to label epoxide-based electrophilic natural products.

This methodology was successfully applied to detect and isolate this compound from Salinispora. The use of the chemical probe facilitated the identification of this specific epoxide-containing compound within complex biological extracts. Furthermore, this research played a role in linking an orphan gene cluster within the Salinispora genome to its corresponding gene product, this compound. This highlights the utility of chemical probes in genome mining efforts and in establishing connections between genetic information and the natural products they encode.

The probes used in this research are designed to covalently modify their targets, mimicking the way some natural products interact with biological molecules. By incorporating tags, such as bromine or chlorine atoms, these probes also aid in the detection and identification of the labeled compounds through mass spectrometry, providing a conspicuous signal due to the unique isotopic patterns of these elements. This facilitates the difficult task of structure elucidation for newly discovered natural products.

The application of chemical probes, as demonstrated with this compound, is a critical component in basic research and drug discovery, enabling the investigation of target protein roles in living systems and supporting target validation efforts. nih.gov

Research Findings on this compound as a Chemical Probe Target:

| Probe Type | Target Functional Group | Compound Detected | Research Outcome |

| Thiophenol Probe | Epoxide | This compound | Detection and Isolation from Salinispora |

| Thiol Probes | Electrophilic Centers | This compound | Linking Orphan Gene Cluster to Gene Product |

Structure Activity Relationship Sar Studies of Tirandalydigin and Its Derivatives

Elucidation of Key Pharmacophores and Functional Groups

Pharmacophores represent the essential arrangement of steric and electronic features required for a molecule to exert a specific biological effect through interaction with a target. mdpi.com In the context of tetramic acid antibiotics like tirandalydigin, the core 2,4-pyrrolidinedione ring system is a fundamental structural feature present in many biologically active natural products. nih.govuthsc.edu This moiety, often referred to as the tetramic acid scaffold, is formed from the condensation of an amino acid and a polyketide-derived acyl chain. nih.gov

This compound also features a bicyclic ketal moiety and a dienoyl group attached to the tetramic acid core. nih.govethz.ch These structural elements are shared with tirandamycin and streptolydigin (B611037), suggesting their importance for biological activity. nih.govjst.go.jp Studies on related tetramic acids indicate that the presence of a complex dioxabicyclononane moiety and a diene chromophore, similar to those found in this compound, may be critical for antibacterial activity, particularly concerning the inhibition of bacterial RNA polymerase (RNAP). chemfaces.com

The bicyclic ketal system, in particular, is considered a key determinant of biological activity for acyl-tetramic acid antibiotics. nih.gov Co-crystal structures of streptolydigin (a close analog) bound to bacterial RNAP show extensive interactions with the bicyclic ketal, highlighting its crucial role in target binding. nih.govnih.gov Oxidative modifications on the bicyclic ketal system in tirandamycin biosynthesis have been shown to enhance bioactive potency, further emphasizing the importance of this region. nih.gov

Impact of Structural Modifications on Biological Activity

Structural modifications to the tetramic acid core and its attached moieties can significantly impact the biological activity of this compound derivatives. Comparisons with related compounds like tirandamycin and streptolydigin provide insights into these relationships. Tirandamycin and streptolydigin, while structurally similar to this compound, exhibit differences in their potency and specific structural features. researchgate.net

For instance, tirandamycin A and B differ in the pattern of pendant oxygenation on the bicyclic ketal system, and these differences are associated with their activity against specific bacteria. nih.gov Studies comparing tirandamycin derivatives have suggested that the C-10 ketone and C-11/C-12 epoxide groups can confer increased potency, although a hydroxyl group at C-18 may attenuate this effect. nih.gov

Differences in the substituents at the 1 and 5 positions of the tetramic acid portion have also been implicated in variations in biopotency. Streptolydigin, which is generally more potent than tirandamycin A and this compound, contains a substituted acetamide (B32628) function at position 5 and a sugar moiety at position 1, features absent in tirandamycin. researchgate.netrsc.org This suggests that modifications at these positions on the tetramic acid ring can influence activity.

Research on synthetic tetramic acid libraries has explored the impact of varying substituents on the 3-acyl group and the tetramic acid ring itself. Studies investigating the effects of varying terminal aromatic groups on the 3-dienoyl substituent, aiming to mimic the RNAP inhibitory activity of streptolydigin and tirandamycin A, have been conducted. uthsc.edu Additionally, the introduction of a hydroxyl group on a pendant group attached to the tetramic acid core has been shown to influence enzyme inhibition activity. rsc.org

Data from studies comparing the minimum inhibitory concentrations (MICs) of tirandamycin derivatives against various bacteria illustrate the varied impact of structural changes on antibacterial potency. claremont.edu While specific detailed tables for this compound derivatives were not extensively found in the search results, the principles observed for closely related tetramic acids like tirandamycin and streptolydigin are likely applicable.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the structural and physicochemical properties of compounds and their biological activity. mdpi.comfiveable.me This allows for the prediction of the activity of new or untested compounds based on their structural descriptors. mdpi.com

Computational Approaches to Predict Biological Activity

Computational approaches play a significant role in modern drug discovery, including the prediction of biological activity. researchgate.netresearchgate.net QSAR modeling is a key component of ligand-based drug design (LBDD), where the structural features of known active molecules are used to design new compounds. mdpi.com These approaches utilize various computational tools, including molecular modeling and virtual screening, to analyze how drugs might interact with their targets. researchgate.net

For tetramic acid derivatives like this compound, QSAR modeling can help in understanding the critical features required for activity and in prioritizing compounds for synthesis and biological evaluation. mdpi.com While specific QSAR studies solely focused on this compound were not prominently detailed in the search results, the application of QSAR to related tetramic acids and antibacterial compounds is a common practice. researchgate.netmdpi.com Computational methods can incorporate 3D pharmacophoric features as descriptors to predict activity and provide insights into the key structural and chemical features influencing activity. fiveable.me

Correlation of Structural Descriptors with Inhibitory Potency

QSAR models correlate structural descriptors (numerical representations of molecular features) with biological activity, such as inhibitory potency (e.g., MIC or IC50 values). mdpi.com These descriptors can include physicochemical properties (e.g., lipophilicity, molecular weight), electronic properties (e.g., partial charges), and steric properties (e.g., molecular shape). By analyzing the relationship between these descriptors and the observed biological activity across a series of compounds, a predictive model can be built.

For tetramic acids, structural descriptors related to the tetramic acid ring, the bicyclic ketal moiety, and the dienoyl side chain would be crucial in QSAR models aimed at predicting antibacterial potency. The degree of oxidative modification on the bicyclic ketal, the nature and position of substituents on the tetramic acid ring, and the configuration of the dienoyl system are all structural features that could be represented by descriptors in a QSAR analysis. nih.govethz.chnih.govresearchgate.net

Studies on related compound classes have shown that parameters like ClogP (calculated logarithm of the partition coefficient, a measure of lipophilicity) can be correlated with biological activity. researchgate.net While direct correlations for this compound were not explicitly found, the principles of correlating structural descriptors with inhibitory potency are fundamental to QSAR and are applicable to this class of compounds. mdpi.comfiveable.me

Conformation-Activity Relationship Studies (if applicable)

Conformation-Activity Relationship (CAR) studies investigate how the three-dimensional shape or conformation of a molecule influences its biological activity. For flexible molecules, different conformations can interact differently with a biological target. fiveable.me

For tetramic acid antibiotics like this compound that target bacterial RNAP, the specific conformation adopted by the molecule upon binding to the enzyme is critical for its inhibitory activity. The bicyclic ketal moiety, while relatively rigid compared to other parts of the molecule, still possesses some conformational flexibility. The dienoyl side chain also has rotatable bonds that allow for different conformations.

The binding of streptolydigin to bacterial RNAP involves specific conformational changes in the enzyme, and the antibiotic's structure stabilizes a particular conformation of the "F bridge helix" in the enzyme, which is vital for its function. claremont.edu This highlights the importance of the inhibitor's conformation in its mechanism of action. While specific detailed CAR studies focused solely on this compound were not found, the understanding of how related inhibitors like streptolydigin interact with their target underscores the potential relevance of conformational analysis in understanding the activity of this compound. nih.govnih.govclaremont.edu Computational methods, such as molecular dynamics simulations, can be used to explore the conformational space of ligands and their interactions with targets, which would be valuable in CAR studies for this compound. researchgate.netmdpi.com

Future Research Directions and Translational Perspectives in Chemical Biology

Biosynthetic Pathway Engineering for Enhanced Production or Novel Derivatives

Understanding and manipulating the biosynthetic pathway of tirandalydigin presents a significant avenue for future research. This compound, like other tetramic acid antibiotics, is derived from the condensation of an amino acid with a polyketide-derived acyl chain, forming a 3-acyl tetramate moiety. nih.gov The structurally intriguing bicyclic ketal moiety found in this compound is also common to other acyl-tetramic acid antibiotics such as the tirandamycins and streptolydigin (B611037), and this moiety is crucial for biological activity. nih.gov

Research into the biosynthesis of related compounds, such as the tirandamycins, has provided initial genetic insights into this class of natural products, revealing a hybrid-polyketide synthase-nonribosomal peptide synthetase gene cluster. nih.gov Identifying the specific genes and enzymes involved in the biosynthesis of this compound would allow for targeted genetic manipulation. This could involve engineering the producing organism, Streptomyces tirandis subsp. umidus, to increase the yield of this compound or to introduce modifications that lead to the production of novel derivatives. For example, disrupting specific tailoring enzymes, as shown in studies with tirandamycin biosynthesis, can lead to the accumulation of intermediate compounds, potentially yielding new analogues. nih.gov Further studies are needed to precisely understand how the polycyclic scaffold of these compounds is constructed. rsc.org

Rational Design of Next-Generation Analogues Based on SAR Insights

Structure-Activity Relationship (SAR) studies are crucial for understanding how modifications to a compound's chemical structure affect its biological activity. collaborativedrug.comcbcs.se Applying SAR principles to this compound and its related compounds, such as tirandamycin and streptolydigin, can inform the rational design of next-generation analogues with improved properties. SAR analysis can help identify structural elements essential for biological activity and those that might be modified to enhance potency, selectivity, or other desirable characteristics. collaborativedrug.comclaremont.edu

Given that this compound shares structural features with tirandamycin and streptolydigin, insights gained from SAR studies on these related compounds can be valuable. jst.go.jp For instance, streptolydigin is known to inhibit bacterial RNA polymerase (RNAP) by blocking trigger loop folding. nih.gov If this compound shares this mechanism, understanding the specific interactions between streptolydigin and RNAP at the molecular level, perhaps through techniques like X-ray crystallography of the complex, can guide the design of this compound analogues with enhanced binding affinity or altered inhibitory profiles. claremont.edunih.gov Future research should focus on systematically synthesizing and testing this compound derivatives with targeted modifications based on predicted interactions and observed SAR trends in related tetramic acids. nih.govcabidigitallibrary.org

Development of this compound as a Molecular Probe for RNA Polymerase Research

This compound's structural similarity to streptolydigin, a known inhibitor of bacterial RNA polymerase, suggests its potential as a molecular probe for studying RNAP function. jst.go.jpnih.gov Molecular probes are valuable tools in chemical biology for investigating the mechanisms of enzymes and other biological targets. nih.gov Developing this compound as a molecular probe could involve synthesizing labeled versions of the compound (e.g., with fluorescent tags or radioactive isotopes) that can be used to track its binding to RNAP, study its kinetics of interaction, and map its binding site.

Research utilizing such probes could provide deeper insights into the conformational changes of RNAP during transcription and how this compound interferes with this process. Studies with streptolydigin have shown that it can induce long-lived stochastic pauses during transcription elongation. nih.gov Similar studies with this compound probes could reveal whether it exerts its inhibitory effect through a similar or distinct mechanism. The development of reactive RNA probes has advanced the study of RNA-binding proteins, and analogous approaches could potentially be explored to study the interaction between RNAP and inhibitors like this compound. uochb.cz

Exploration of Novel Biological Targets or Mechanisms Beyond RNA Polymerase

While the structural relationship to streptolydigin points towards RNA polymerase as a primary target, future research should explore the possibility of this compound having additional biological targets or mechanisms of action. Natural products often exhibit pleiotropic effects, interacting with multiple cellular components. rsc.org

Investigating other potential targets could involve high-throughput screening against a panel of enzymes or receptors, as well as unbiased approaches such as activity-based protein profiling using modified this compound probes. This could reveal interactions with other proteins or pathways that contribute to its observed antimicrobial activity or potentially suggest novel therapeutic applications. Given its tetramic acid structure, which can confer metal chelating activity, exploring interactions with metalloenzymes could also be a relevant research direction. nih.gov

Integration of Omics Data for Systems-Level Understanding of this compound Action

Integrating various types of omics data (genomics, transcriptomics, proteomics, metabolomics) can provide a systems-level understanding of how this compound affects bacterial cells. researchgate.netebi.ac.ukscilifelab.se By treating bacteria with this compound and analyzing changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite profiles (metabolomics), researchers can gain a comprehensive picture of the cellular response to the compound.

This integrated approach can help identify not only the primary target but also downstream effects and compensatory mechanisms employed by the bacteria. Analyzing changes in the transcriptome could reveal which genes are upregulated or downregulated in response to this compound treatment, providing clues about affected pathways. Proteomic analysis could identify changes in the abundance of specific proteins, including potential targets or proteins involved in resistance mechanisms. Metabolomics could highlight alterations in metabolic pathways. Integrating these datasets using bioinformatics and systems biology approaches can help build models of this compound's cellular impact. researchgate.netebi.ac.ukmdpi.comudel.edu Challenges exist in integrating diverse omics and non-omics data, requiring new analytical strategies. mdpi.com

Potential for Combination Research Strategies with Other Bioactive Compounds

Exploring the potential for using this compound in combination with other bioactive compounds is another important area for future research. Combination strategies are commonly used in the treatment of infectious diseases and cancer to enhance efficacy, reduce the likelihood of resistance development, and potentially lower effective doses of individual agents, thereby reducing toxicity. nih.govmdpi.comucsf.edu

Research could investigate synergistic effects between this compound and other antibiotics, particularly those with different mechanisms of action. For example, combining an RNAP inhibitor like this compound with an inhibitor of cell wall synthesis or protein synthesis could lead to enhanced antibacterial activity. Studies could involve in vitro checkerboard assays to assess combinations against various bacterial strains, including drug-resistant isolates. Understanding the mechanisms of synergy or antagonism would be crucial for developing effective combination therapies. e-enm.org

Q & A

Q. What are the key considerations in designing a synthesis protocol for Tirandalydigin to ensure reproducibility?

- Methodological Answer : Reproducibility requires precise documentation of reaction conditions (temperature, solvent purity, catalyst ratios), purification methods (e.g., chromatography gradients), and characterization techniques (NMR, HPLC, mass spectrometry). Validate each step with internal controls (e.g., spiked samples) and cross-check spectral data against published benchmarks. Ensure raw data (e.g., chromatograms, spectra) are archived with metadata .

Q. Which analytical techniques are most reliable for characterizing this compound’s structural purity?

- Methodological Answer : Combine orthogonal methods:

- Quantitative NMR (qNMR) to assess isotopic purity and confirm molecular structure.

- High-Resolution Mass Spectrometry (HRMS) for exact mass verification.

- X-ray Crystallography (if crystalline) for absolute configuration determination.

Cross-reference results with peer-reviewed literature to identify deviations .

Q. How should researchers design dose-response experiments to evaluate this compound’s bioactivity?

- Methodological Answer : Use a logarithmic dilution series (e.g., 0.1–100 µM) in triplicate, with positive/negative controls (e.g., DMSO vehicle). Employ cell viability assays (MTT, ATP-luciferase) and validate with orthogonal methods (flow cytometry for apoptosis). Account for batch-to-batch variability by testing multiple synthesis lots .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported biological activity across different studies?

- Methodological Answer :

- Meta-Analysis : Systematically compare experimental variables (cell lines, incubation times, assay endpoints) using tools like PRISMA guidelines.

- Validation Studies : Replicate conflicting experiments under standardized conditions.

- Mechanistic Profiling : Use transcriptomics or proteomics to identify off-target effects or context-dependent mechanisms .

Q. What statistical approaches are optimal for analyzing non-linear pharmacokinetic data for this compound?

- Methodological Answer : Apply mixed-effects modeling (e.g., NONMEM) to handle sparse sampling and inter-individual variability. Use Akaike Information Criterion (AIC) to compare compartmental vs. non-compartmental models. Bootstrap resampling can quantify uncertainty in parameter estimates (e.g., AUC, half-life) .

Q. How can computational modeling predict this compound’s binding affinity to novel protein targets?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions over ≥100 ns trajectories with AMBER or GROMACS.

- Free Energy Perturbation (FEP) : Calculate ΔΔG values for binding-site mutations.

- Validation : Compare predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) data .

Q. What strategies mitigate batch-to-batch variability in this compound’s synthesis?

- Methodological Answer :

- DoE (Design of Experiments) : Use factorial designs to optimize critical parameters (e.g., pH, reaction time).

- PAT (Process Analytical Technology) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring.

- Stability Studies : Assess storage conditions (temperature, humidity) to identify degradation pathways .

Data Management & Validation

Q. How should researchers document and share raw data for this compound studies to enhance reproducibility?

- Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable):

- Repositories : Deposit spectra, assay data, and protocols in domain-specific databases (e.g., ChEMBL, Zenodo).

- Metadata : Include experimental conditions (e.g., instrument calibration logs, software versions).

- License : Use CC-BY or similar to enable reuse .

Q. What are best practices for validating this compound’s mechanism of action in complex biological systems?

- Methodological Answer :

- Genetic Knockdown/CRISPR : Confirm target dependency by silencing putative targets.

- Chemical Probes : Use orthogonal inhibitors/activators to perturb the same pathway.

- Phenotypic Rescue : Reintroduce the target protein in knockout models .

Ethical & Computational Considerations

Q. How can AI/ML tools enhance the design of this compound derivatives with improved selectivity?

- Methodological Answer :

- Generative Models : Use VAEs (Variational Autoencoders) or GANs to propose novel scaffolds.

- QSAR Modeling : Train on public datasets (e.g., PubChem BioAssay) to predict ADMET properties.

- Explainability : Apply SHAP (SHapley Additive exPlanations) to interpret model outputs and prioritize synthetic targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.